4-Iodo-2-methylbutan-2-ol
Overview
Description
4-Iodo-2-methylbutan-2-ol is an organic compound belonging to the class of secondary alcohols It features a hydroxyl group (-OH) attached to the second carbon of a butane chain, with an iodine atom and a methyl group also attached to the same carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-2-methylbutan-2-ol can be achieved through several methods. One common approach involves the iodination of 2-methyl-2-butanol. This can be done by reacting 2-methyl-2-butanol with iodine and a suitable oxidizing agent, such as sodium hypochlorite, in an aqueous alcohol solvent .
Industrial Production Methods
Industrial production of this compound typically involves large-scale iodination reactions. The process requires careful control of reaction conditions, including temperature, solvent choice, and reagent concentrations, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-2-methylbutan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form ketones or carboxylic acids.
Reduction Reactions: The compound can be reduced to form alkanes or other reduced derivatives.
Common Reagents and Conditions
Iodoform Test: This compound gives a positive iodoform test, indicating the presence of a methyl group adjacent to the hydroxyl group. .
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Major Products Formed
Substitution: Formation of various substituted butanols.
Oxidation: Formation of 4-iodo-2-methylbutanone or 4-iodo-2-methylbutanoic acid.
Reduction: Formation of 2-methylbutane.
Scientific Research Applications
4-Iodo-2-methylbutan-2-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes
Mechanism of Action
The mechanism of action of 4-Iodo-2-methylbutan-2-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can participate in hydrogen bonding and other polar interactions, while the iodine atom can undergo substitution reactions. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Butanol: A secondary alcohol with a similar structure but without the iodine atom.
2-Methyl-2-butanol: A tertiary alcohol with a similar structure but without the iodine atom.
4-Iodo-2-methylphenol: A phenolic compound with an iodine atom and a methyl group attached to a benzene ring
Uniqueness
4-Iodo-2-methylbutan-2-ol is unique due to the presence of both a hydroxyl group and an iodine atom on the same carbon
Properties
IUPAC Name |
4-iodo-2-methylbutan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11IO/c1-5(2,7)3-4-6/h7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQRDZIRSPGMID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCI)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
221248-59-5 | |
Record name | 4-iodo-2-methylbutan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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